3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide
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Overview
Description
3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide is a complex organic compound that features a tetrazole ring, a trifluoromethyl-substituted pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include sodium azide for tetrazole formation and trifluoromethyl iodide for introducing the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and tetrazole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-tetrazol-5-yl)-N-[1-(2,4-difluorophenyl)piperidin-3-yl]propanamide
- 3-(1H-tetrazol-5-yl)-N-[1-(4-fluorophenyl)piperidin-3-yl]propanamide
Uniqueness
3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N7O/c16-15(17,18)11-3-4-13(19-8-11)24-6-1-2-12(9-24)21-14(26)5-7-25-10-20-22-23-25/h3-4,8,10,12H,1-2,5-7,9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTSYDMOQGDMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)CCN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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